1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring multiple functional groups, including oxadiazole, thiazole, and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects could be explored in preclinical and clinical studies, particularly for diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: In materials science, the compound could be used to develop new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole: This compound shares structural similarities with the presence of chlorophenyl and oxadiazole groups.
1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Another structurally related compound with chlorophenyl and triazole groups.
Uniqueness
The uniqueness of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of oxadiazole, thiazole, and pyrrole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H15Cl2N5O2S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H15Cl2N5O2S/c23-13-7-5-12(6-8-13)16-11-32-22(26-16)19-17(30)9-29(20(19)25)10-18-27-21(28-31-18)14-3-1-2-4-15(14)24/h1-8,11,25,30H,9-10H2 |
InChI Key |
SYBXKORUHFFMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=NC(=NO2)C3=CC=CC=C3Cl)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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